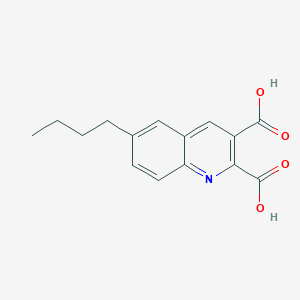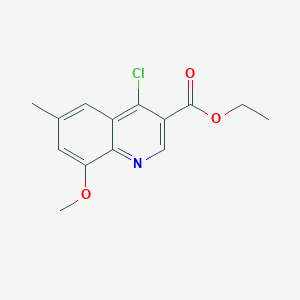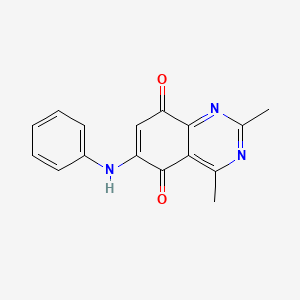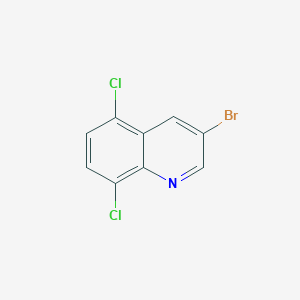
6-Butylquinoline-2,3-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Butylquinoline-2,3-dicarboxylic acid is an organic compound that belongs to the quinoline family It is characterized by the presence of a butyl group attached to the sixth position of the quinoline ring and two carboxylic acid groups at the second and third positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-butylquinoline-2,3-dicarboxylic acid typically involves the reaction of quinoline derivatives with appropriate reagents. One common method involves the reaction of a dichlorosuccinate with an amine, followed by further reactions to introduce the butyl group and carboxylic acid functionalities . The reaction conditions often include the use of inert solvents, organic acids like acetic acid, and specific temperature ranges to ensure the desired product formation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to obtain the compound in high quantities suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Butylquinoline-2,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinic acid derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the carboxylic acid groups.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like ozone, hydrogen peroxide, and potassium permanganate are commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Various halogenating agents and nucleophiles can be used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinolinic acid, while reduction can produce reduced quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
6-Butylquinoline-2,3-dicarboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: Utilized in the production of polymers, adhesives, and other industrial materials.
Wirkmechanismus
The mechanism of action of 6-butylquinoline-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or receptors, and influencing biochemical processes. For example, it can participate in fluorescence resonance energy transfer (FRET) and photo-induced electron transfer (PET) processes, making it useful in sensing applications .
Vergleich Mit ähnlichen Verbindungen
Quinolinic Acid:
Adipic Acid: A widely used dicarboxylic acid in the industry, but with a different structural framework.
Succinic Acid: Another dicarboxylic acid with applications in various fields, but with a simpler structure.
Uniqueness: 6-Butylquinoline-2,3-dicarboxylic acid is unique due to the presence of both the butyl group and the quinoline ring, which confer distinct chemical and physical properties. This makes it valuable for specific applications where these features are advantageous.
Eigenschaften
CAS-Nummer |
92513-53-6 |
|---|---|
Molekularformel |
C15H15NO4 |
Molekulargewicht |
273.28 g/mol |
IUPAC-Name |
6-butylquinoline-2,3-dicarboxylic acid |
InChI |
InChI=1S/C15H15NO4/c1-2-3-4-9-5-6-12-10(7-9)8-11(14(17)18)13(16-12)15(19)20/h5-8H,2-4H2,1H3,(H,17,18)(H,19,20) |
InChI-Schlüssel |
XMKJEPQUUNXPBF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC2=CC(=C(N=C2C=C1)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Bis{[chloro(dimethyl)silyl]methyl}acetamide](/img/structure/B11846384.png)





![4-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B11846433.png)



![4-(1H-Indol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11846448.png)


![2-(6-Fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)-N-methylacetamide](/img/structure/B11846478.png)
